2-(Trifluoromethyl)-1H-indol-7-ol
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Overview
Description
2-(Trifluoromethyl)-1H-indol-7-ol is a compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the second position and a hydroxyl group at the seventh position of the indole ring. Indole derivatives are widely recognized for their biological activities and applications in various fields, including medicine, agriculture, and materials science . The trifluoromethyl group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable entity in pharmaceutical and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring, yielding the desired product in good yield.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-1H-indol-7-ol may involve large-scale synthesis using similar methods, with optimizations for yield, cost, and environmental impact. Transition metal-catalyzed reactions, such as those involving palladium or copper, can also be employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1H-indol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The indole ring can be reduced under specific conditions to yield dihydroindole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions include trifluoromethylated ketones, dihydroindoles, and various substituted indole derivatives .
Scientific Research Applications
2-(Trifluoromethyl)-1H-indol-7-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity . The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the compound-target complex. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Used in the construction of molecular topologies and complex molecular structures.
Trifluoromethylated imidazoles: Synthesized via condensation reactions and used in various chemical applications.
Uniqueness: 2-(Trifluoromethyl)-1H-indol-7-ol is unique due to its specific substitution pattern, which combines the bioactivity of the indole ring with the stability and lipophilicity of the trifluoromethyl group. This combination enhances its potential in drug discovery and development, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H6F3NO |
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Molecular Weight |
201.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-indol-7-ol |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)7-4-5-2-1-3-6(14)8(5)13-7/h1-4,13-14H |
InChI Key |
TXSCHMWAIHGVCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=C2)C(F)(F)F |
Origin of Product |
United States |
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